2-[3-(3-Oxo-2-propylpiperazine-1-carbonyl)phenoxy]acetic acid
Description
2-[3-(3-Oxo-2-propylpiperazine-1-carbonyl)phenoxy]acetic acid is a complex organic compound that features a piperazine ring, a phenoxy group, and an acetic acid moiety
Properties
IUPAC Name |
2-[3-(3-oxo-2-propylpiperazine-1-carbonyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-2-4-13-15(21)17-7-8-18(13)16(22)11-5-3-6-12(9-11)23-10-14(19)20/h3,5-6,9,13H,2,4,7-8,10H2,1H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEMNBWBZCMGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Oxo-2-propylpiperazine-1-carbonyl)phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, under basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the piperazine ring using propyl bromide in the presence of a base like potassium carbonate.
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction between phenol and a suitable halide, such as 3-bromopropionic acid.
Coupling of the Piperazine and Phenoxy Groups: The piperazine and phenoxy groups can be coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Oxo-2-propylpiperazine-1-carbonyl)phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[3-(3-Oxo-2-propylpiperazine-1-carbonyl)phenoxy]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of novel polymers and materials with specific properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3-Oxo-2-propylpiperazine-1-carbonyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3-Oxo-2-methylpiperazine-1-carbonyl)phenoxy]acetic acid
- 2-[3-(3-Oxo-2-ethylpiperazine-1-carbonyl)phenoxy]acetic acid
- 2-[3-(3-Oxo-2-butylpiperazine-1-carbonyl)phenoxy]acetic acid
Uniqueness
2-[3-(3-Oxo-2-propylpiperazine-1-carbonyl)phenoxy]acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s lipophilicity and ability to cross biological membranes, making it distinct from its methyl, ethyl, and butyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
